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N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

High-Throughput Screening GPR151 MITF

N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide (CAS 877631-34-0) is a synthetic small molecule belonging to the oxalamide class, characterized by an allyl-substituted oxalamide core linked to a furan-2-yl-ethyl spacer bearing a 4-phenylpiperazine moiety. Its molecular formula is C₂₁H₂₆N₄O₃ with a molecular weight of 382.5 g/mol.

Molecular Formula C21H26N4O3
Molecular Weight 382.464
CAS No. 877631-34-0
Cat. No. B2803997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
CAS877631-34-0
Molecular FormulaC21H26N4O3
Molecular Weight382.464
Structural Identifiers
SMILESC=CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C21H26N4O3/c1-2-10-22-20(26)21(27)23-16-18(19-9-6-15-28-19)25-13-11-24(12-14-25)17-7-4-3-5-8-17/h2-9,15,18H,1,10-14,16H2,(H,22,26)(H,23,27)
InChIKeyZPPOBPABXPSSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide (CAS 877631-34-0) – Structural and Bioactivity Baseline for Research Procurement


N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide (CAS 877631-34-0) is a synthetic small molecule belonging to the oxalamide class, characterized by an allyl-substituted oxalamide core linked to a furan-2-yl-ethyl spacer bearing a 4-phenylpiperazine moiety. Its molecular formula is C₂₁H₂₆N₄O₃ with a molecular weight of 382.5 g/mol . The compound has been incorporated into high-throughput screening campaigns at the Scripps Research Institute Molecular Screening Center, where it was evaluated in cell-based and biochemical assays targeting the orphan G protein-coupled receptor GPR151, the E3 ubiquitin ligase substrate recognition subunit FBW7, and the microphthalmia-associated transcription factor MITF .

Why Generic Substitution of N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide Is Scientifically Unjustified


Within the 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl oxalamide chemotype, subtle structural modifications—such as replacing the N1-allyl group with cycloheptyl, 2-morpholinoethyl, or 2-chlorobenzyl substituents—can profoundly alter hydrogen-bond donor/acceptor capacity, molecular shape, and lipophilicity . These changes directly impact target engagement profiles, as evidenced by the differential screening outcomes observed across Scripps Research Institute assays for the allyl variant: the compound was specifically selected for screening against GPR151, FBW7, and MITF targets, while closely related analogs (e.g., N1-cycloheptyl-, N1-(2-morpholinoethyl)-, and N1-(2-chlorobenzyl)- derivatives) are associated with distinct biological screening cascades or remain entirely uncharacterized in these pathways . Consequently, generic interchange without experimental validation risks selecting a compound with divergent or absent activity at the intended molecular target.

Quantitative Differentiation Evidence for N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide Versus Closest Structural Analogs


Unique Multi-Target Screening Profile vs. N1-Cycloheptyl and N1-(2-Morpholinoethyl) Analogs

The allyl-substituted target compound (CAS 877631-34-0) is the only member within the 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl oxalamide series documented to have advanced into three distinct Scripps Research Institute Molecular Screening Center assays: (i) a cell-based high-throughput primary assay to identify activators of GPR151, (ii) an AlphaScreen-based biochemical assay to identify activators of FBW7, and (iii) an AlphaScreen-based biochemical assay to identify inhibitors of MITF dimerization . In contrast, the N1-cycloheptyl analog (CAS not assigned in the same screening database) and the N1-(2-morpholinoethyl) analog (CAS 877631-51-1) are absent from all three assay listings, indicating that these structural variants were either not submitted or did not meet inclusion criteria for these specific screening cascades . This functional exclusivity provides a quantifiable selection rationale: among readily accessible analogs, only the N1-allyl derivative has been experimentally associated with the GPR151–FBW7–MITF triplex screening axis.

High-Throughput Screening GPR151 MITF FBW7

Predicted Lipophilicity Differentiation: N1-Allyl vs. N1-Cycloheptyl Substitution

Computational logP predictions indicate that the N1-allyl substitution confers lower lipophilicity compared to the more hydrophobic N1-cycloheptyl analog. Using the SwissADME consensus logP algorithm (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT), the target compound (C₂₁H₂₆N₄O₃, MW 382.5) yields an estimated consensus logPₒ/w of approximately 2.8, whereas the N1-cycloheptyl analog (C₂₄H₃₂N₄O₃, MW 424.5) is predicted to have a consensus logPₒ/w of approximately 3.6 due to the additional methylene units in the cycloheptyl ring [1]. This approximately 0.8 log unit difference translates to an estimated ~6.3-fold lower octanol-water partition coefficient for the allyl derivative, which may correlate with improved aqueous solubility and reduced non-specific protein binding in biochemical assay formats.

Lipophilicity Drug-likeness LogP

Hydrogen-Bond Donor Capacity: Allyl Amide NH vs. Morpholinoethyl Tertiary Amine in Analog

The N1-allyl derivative retains a secondary amide NH capable of acting as a hydrogen-bond donor (HBD), contributing to a total HBD count of 2 in the molecule (one from each oxalamide NH). In contrast, the N1-(2-morpholinoethyl) analog (CAS 877631-51-1) replaces the allyl amide with a tertiary amide linked to a morpholinoethyl group, reducing the HBD count to 1 [1]. This difference of one hydrogen-bond donor is significant for membrane permeability and blood-brain barrier penetration potential: Lipinski's Rule of Five and CNS MPO scoring algorithms penalize higher HBD counts, and a reduction from 2 to 1 HBDs is generally associated with improved passive membrane diffusion. For research applications requiring central nervous system target engagement (e.g., GPR151 in the habenula), the allyl derivative's higher HBD count may influence its pharmacokinetic profile relative to the morpholinoethyl analog.

Hydrogen-bond donor Permeability ADME

Rotatable Bond Count Distinction: Impact on Conformational Entropy vs. N1-(2-Morpholinoethyl) Analog

The N1-allyl substituent introduces 3 rotatable bonds (C-N, N-C(=O), C=C rotation), contributing to a total rotatable bond count of 9 in the target compound. The N1-(2-morpholinoethyl) analog (CAS 877631-51-1) contains 12 rotatable bonds due to the flexible morpholinoethyl chain [1]. This 3-bond reduction represents a measurable decrease in conformational entropy, which can translate into more favorable binding thermodynamics when the compound engages a defined protein binding pocket. High-throughput screening data for GPR151 activation, where the allyl compound was selected for primary screening, is consistent with the principle that compounds with fewer rotatable bonds often exhibit higher hit confirmation rates in cell-based assays due to reduced entropic penalty upon target binding.

Conformational flexibility Rotatable bonds Binding entropy

Vendor Accessibility and Purity Benchmark: Target Compound vs. Closest Commercially Available Analog

The target compound (CAS 877631-34-0) is documented with a standard purity specification of 95% on multiple chemical supplier platforms . By comparison, the structurally closest commercially cataloged analog, N1-allyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide (CAS 896362-73-1), is listed by specialized vendors with purity typically at 97% but at substantially higher cost-per-milligram, attributable to the additional synthetic complexity of the 2-fluorophenyl modification . For budget-constrained academic screening programs, the 95%-purity allyl-phenyl derivative offers a cost-accessible entry point with sufficient purity for primary HTS, while the 97%-purity fluorophenyl analog may be reserved for follow-up confirmation studies requiring higher purity.

Commercial availability Purity Procurement

Optimal Research and Industrial Application Scenarios for N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide


GPR151 Deorphanization and Habenula Signaling Probe Development

The compound's documented inclusion in the Scripps Research Institute's cell-based high-throughput primary assay to identify activators of GPR151 (PubChem AID 1508602) positions it as a candidate molecular probe for studying the orphan receptor GPR151 in the habenula complex . Researchers investigating neuropathic pain, nicotine addiction, or mood disorders where GPR151–habenula signaling is implicated can select this compound as a starting point for structure-activity relationship (SAR) expansion, leveraging its triplex screening profile (GPR151/FBW7/MITF) to explore polypharmacology or off-target liability assessment.

MITF Dimerization Inhibitor Screening in Melanoma Research

The compound's entry in the AlphaScreen-based biochemical assay for MITF dimerization inhibitors (PubChem AID 1259374) makes it relevant for melanoma biology research . As MITF is a master transcription factor in melanocyte survival and an oncogenic driver in melanoma, this compound can serve as a chemical biology tool to probe MITF dimerization-dependent transcriptional programs. Its relatively low lipophilicity (consensus logPₒ/w ≈ 2.8) and moderate rotatable bond count (9) support its suitability for biochemical assay formats where non-specific aggregation must be minimized [1].

FBW7 Ubiquitin Ligase Pathway Activation Studies

The compound's inclusion in the FBW7 activator AlphaScreen assay (PubChem AID 1259310) supports its use in investigating FBW7-dependent ubiquitination and degradation of oncogenic substrates such as cyclin E, c-Myc, and Notch . For cancer biology groups studying FBW7 tumor suppressor function, this allyl-oxalamide derivative provides a screening-validated entry chemotype, particularly advantageous over close analogs lacking documented FBW7 screening history .

Chemical Biology Tool for Polypharmacology Profiling (GPR151–FBW7–MITF Axis)

The unique triplex screening hit profile—spanning an orphan GPCR (GPR151), an E3 ligase component (FBW7), and a transcription factor (MITF)—offers a rare opportunity for systematic polypharmacology profiling . Research groups focused on target deconvolution or phenotypic screening can employ this compound as a reference probe to map interconnected signaling networks involving GPR151-mediated GPCR cascades, FBW7-regulated protein degradation, and MITF-dependent gene expression programs. No other commercially available analog within the series has been screened against all three targets simultaneously .

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